![molecular formula C29H23BrN4O2 B10776286 1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one CAS No. 2772860-39-4](/img/structure/B10776286.png)
1-[(2-Bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of ATX-914 involves several synthetic routes and reaction conditions. One common method includes the use of a quinazolinone derivative as a starting material. The synthetic route typically involves the following steps:
Formation of the quinazolinone core: This is achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Bromination: The quinazolinone core is then brominated using bromine or a brominating agent to introduce a bromine atom at a specific position on the ring.
Substitution reactions: Various substituents, such as isopropylphenyl and propyn-1-yloxy groups, are introduced through substitution reactions using appropriate reagents and conditions.
Análisis De Reacciones Químicas
ATX-914 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: ATX-914 can undergo substitution reactions where specific substituents on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ATX-914 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: ATX-914 is used as a model compound for studying the synthesis and reactivity of phenylpyrimidines.
Mecanismo De Acción
The mechanism of action of ATX-914 involves the inhibition of the enzyme autotaxin. Autotaxin is responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. By inhibiting autotaxin, ATX-914 reduces the production of lysophosphatidic acid, thereby modulating various cellular responses such as cell proliferation, migration, and cytokine production . The molecular targets and pathways involved include the G protein-coupled receptors for lysophosphatidic acid (LPA1-6), which mediate the biological effects of lysophosphatidic acid .
Comparación Con Compuestos Similares
ATX-914 can be compared with other similar compounds, particularly other autotaxin inhibitors. Some of the similar compounds include:
GLPG1690: An autotaxin inhibitor that has entered clinical trials for treating idiopathic pulmonary fibrosis.
BBT-877: Another autotaxin inhibitor with potential therapeutic applications in various diseases.
BLD-0409: A compound that inhibits autotaxin and is being studied for its potential medical applications.
Compared to these compounds, ATX-914 has unique structural features and chemical properties that make it a valuable tool for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
2772860-39-4 |
|---|---|
Fórmula molecular |
C29H23BrN4O2 |
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
1-[(2-bromoquinoxalin-6-yl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one |
InChI |
InChI=1S/C29H23BrN4O2/c1-4-13-36-22-10-12-26-23(15-22)28(21-8-6-20(7-9-21)18(2)3)33-29(35)34(26)17-19-5-11-24-25(14-19)31-16-27(30)32-24/h1,5-12,14-16,18H,13,17H2,2-3H3 |
Clave InChI |
ALANRBCCCQEPFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)OCC#C)CC4=CC5=NC=C(N=C5C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)
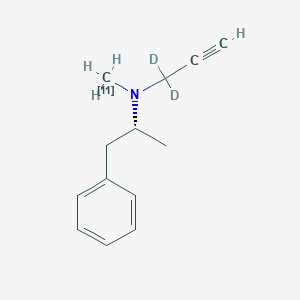

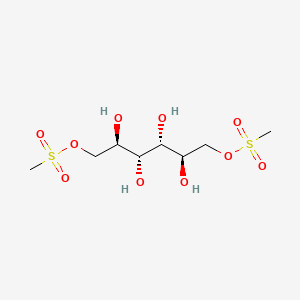
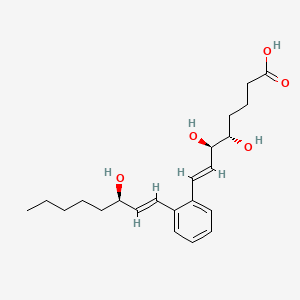
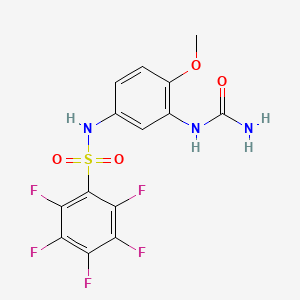

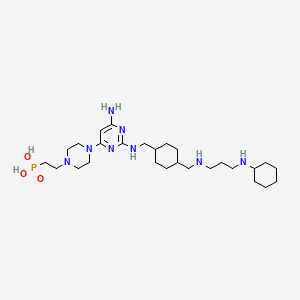
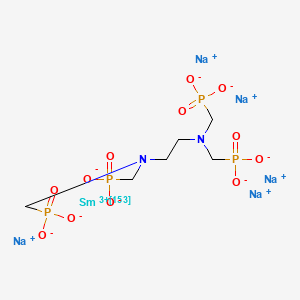
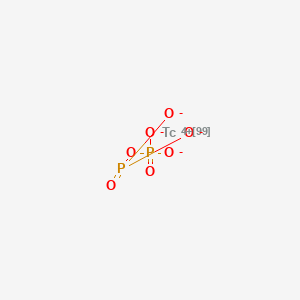
![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![Hydroxy(oxo)(3-{[(2Z)-4-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrimidin-2(5H)-ylidene]amino}phenyl)ammonium](/img/structure/B10776316.png)
